8-methyl-4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido-triazinone class, characterized by a fused bicyclic framework combining pyrimidine and triazine rings. The structure features a 4-(4-methylphenyl) substituent at position 4, an 8-methyl group, and a 2-[(4-methylphenyl)amino] moiety. Structural determination of such molecules often relies on crystallographic methods like SHELX programs, which are widely used for small-molecule refinement .
Properties
Molecular Formula |
C21H21N5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
8-methyl-2-(4-methylanilino)-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21N5O/c1-13-4-8-16(9-5-13)19-24-20(23-17-10-6-14(2)7-11-17)25-21-22-15(3)12-18(27)26(19)21/h4-12,19H,1-3H3,(H2,22,23,24,25) |
InChI Key |
KUAHYNTVYFRSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N=C(NC3=NC(=CC(=O)N23)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-methyl-4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” typically involves multi-step organic reactions. The starting materials are usually aromatic amines and aldehydes, which undergo condensation reactions to form the core structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“8-methyl-4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities. These could include antimicrobial, antiviral, or anticancer properties, depending on the specific modifications made to the core structure.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structure might be optimized to enhance its pharmacological properties, such as binding affinity to specific biological targets or improved metabolic stability.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “8-methyl-4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Aromatic Groups
The compound shares a core pyrimido-triazinone scaffold with several analogues, differing primarily in substituent patterns:
Key Observations :
- Electronic Effects : Methoxy groups (as in and ) enhance solubility compared to methyl groups due to increased polarity.
- Ring Fusion Variations: Pyrimido[2,1-c][1,2,4]triazinones (e.g., ) differ in ring connectivity, affecting conformational flexibility and bioactivity.
Pharmacological and Physicochemical Properties
Limited pharmacological data are available for the target compound, but inferences can be drawn from analogues:
Critical Analysis :
Challenges :
- The target compound’s 4-methylphenyl groups require precise regioselective alkylation.
- Methoxy-substituted analogues () demand protection/deprotection strategies to avoid side reactions.
Biological Activity
The compound 8-methyl-4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimido[1,2-a][1,3,5]triazin class of compounds. This class has garnered attention due to its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound based on available literature.
Chemical Structure and Properties
The chemical structure of the compound is characterized by its pyrimidine and triazine rings, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 374.44 g/mol. The presence of multiple methyl groups enhances lipophilicity, potentially affecting bioavailability and pharmacokinetics.
Biological Activity Overview
Research indicates that compounds within this class exhibit a variety of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of pyrimido[1,2-a][1,3,5]triazin can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : These compounds have shown effectiveness against various bacterial strains and fungi, suggesting potential for development as antimicrobial agents.
- Enzyme Inhibition : Some derivatives act as enzyme inhibitors, targeting pathways relevant in cancer and other diseases.
Anticancer Activity
In a study examining the effects of similar compounds on cancer cell lines, it was found that derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involved the activation of caspase pathways leading to apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8-Methyl-Pyrimidine Derivative | MCF-7 | 15 | Apoptosis via caspase activation |
| 8-Methyl-Pyrimidine Derivative | A549 | 20 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Lower than Penicillin (64) |
| Escherichia coli | 16 | Comparable to Ciprofloxacin (16) |
Enzyme Inhibition
Inhibition studies revealed that the compound acts as a potent inhibitor of certain kinases involved in tumor progression. For example, it inhibited PI3K/Akt signaling pathways critical for cancer cell survival.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of pyrimido[1,2-a][1,3,5]triazin for their anticancer properties. The study highlighted that structural modifications could enhance potency and selectivity towards specific cancer types.
Q & A
Q. What are the optimized synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with hydrazinylpyrimidine precursors. For example, condensation reactions using oxalyl chloride in DMF with triethylamine as a catalyst under reflux conditions (8 hours) yield triazine-fused intermediates . Key intermediates include hydrazinylpyrimidines and annelated pyrimido-triazinones. Recrystallization in ethanol ensures purity, as demonstrated by spectral data (e.g., IR, NMR) and physical characterization (melting point, elemental analysis) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Spectroscopy : Use IR to confirm carbonyl (C=O) and amine (N-H) groups. H and C NMR are essential for verifying aromatic protons and substituent positions (e.g., methylphenyl groups).
- Chromatography : HPLC with UV detection ensures purity (>98%), while mass spectrometry (ESI-MS) confirms molecular weight .
- X-ray crystallography (if available) resolves stereochemical ambiguities in fused-ring systems .
Q. How should researchers design preliminary biological assays for activity screening?
Adopt a split-split-plot design for pharmacological testing:
- Primary assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC values.
- Control groups : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated samples .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Substituent variation : Synthesize analogs with modified methylphenyl groups (e.g., halogenation, methoxy substitution) to assess impact on bioactivity.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins like kinases or GPCRs.
- Data correlation : Compare IC values with electronic (Hammett constants) or steric (Taft parameters) descriptors to quantify substituent effects .
Q. What methodologies elucidate the compound’s mechanism of action in enzymatic systems?
- Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Isothermal titration calorimetry (ITC) : Measure binding affinity () and enthalpy changes.
- Cellular assays : Use CRISPR-edited cell lines to validate target engagement (e.g., apoptosis via flow cytometry) .
Q. How can discrepancies in pharmacological data across studies be resolved?
- Variable control : Standardize assay conditions (pH, temperature, solvent). For example, DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from independent studies.
- Replicate validation : Repeat experiments under identical conditions to confirm reproducibility .
Q. What environmental impact assessments are required for this compound?
- Ecotoxicology : Follow OECD guidelines for acute toxicity testing in Daphnia magna and algal growth inhibition assays.
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV light).
- Bioaccumulation : Measure log values to predict lipid membrane penetration and persistence in biota .
Key Methodological Recommendations
- Synthesis : Optimize reaction time and temperature to minimize byproducts (e.g., chlorinated derivatives) .
- Biological testing : Use orthogonal assays (e.g., fluorescence and radiometric) to cross-validate activity .
- Environmental studies : Prioritize OECD-compliant protocols to ensure regulatory relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
